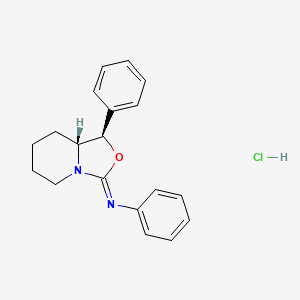
(+-)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a complex organic compound with a unique structure that combines phenyl and pyridine rings. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves the reaction of phenylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Triphenylamine-based compounds: These compounds share some structural similarities with (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride and are known for their electroactive properties.
Pyridine Schiff bases: These compounds also contain a pyridine ring and are studied for their biological activities.
Uniqueness
What sets (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride apart is its unique combination of phenyl and pyridine rings, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
75343-63-4 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(1R,8aR)-N,1-diphenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-3-9-15(10-4-1)18-17-13-7-8-14-21(17)19(22-18)20-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H/t17-,18-;/m1./s1 |
InChI Key |
XDDXWRUUIUCBHW-JAXOOIEVSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H](OC2=NC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCN2C(C1)C(OC2=NC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















